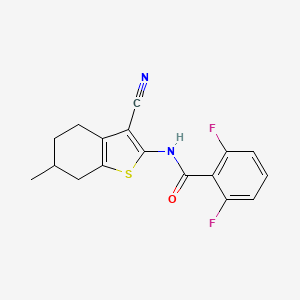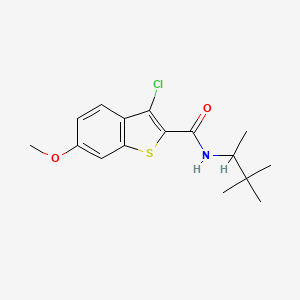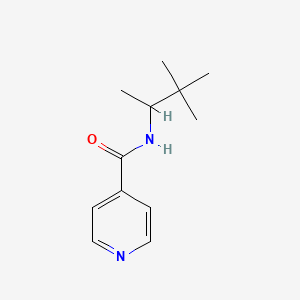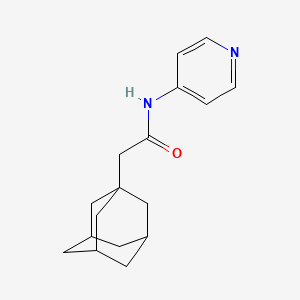
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-difluorobenzamide
説明
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-difluorobenzamide, commonly known as TH-302, is a hypoxia-activated prodrug (HAP) that has been extensively studied for its potential in cancer therapy. HAPs are designed to selectively target hypoxic regions within tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. TH-302 has shown promising results in preclinical and clinical studies, and its unique mechanism of action makes it a promising candidate for future cancer treatments.
作用機序
TH-302 is a hypoxia-activated prodrug that is selectively activated under hypoxic conditions. In hypoxic regions within tumors, TH-302 is activated by the enzyme 2-nitroimidazole reductase (NIR), which is upregulated in hypoxic cells. Once activated, TH-302 releases a cytotoxic agent that kills cancer cells. The selective activation of TH-302 in hypoxic regions within tumors makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
TH-302 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, TH-302 has been shown to selectively target hypoxic regions within tumors, leading to increased tumor cell death. TH-302 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, TH-302 has been shown to enhance the immune response to tumors, leading to increased tumor cell death.
実験室実験の利点と制限
TH-302 has several advantages for lab experiments. It is a selective hypoxia-activated prodrug that can be used to study the effects of hypoxia on tumor cells. TH-302 can also be used to study the effects of hypoxia on angiogenesis and the immune response to tumors. However, TH-302 has several limitations for lab experiments. Its synthesis is complex and requires specialized equipment and expertise. In addition, TH-302 is activated under hypoxic conditions, which can be difficult to replicate in vitro.
将来の方向性
There are several future directions for TH-302 research. One direction is to study the potential of TH-302 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the potential of TH-302 in combination with immunotherapy, which has shown promising results in cancer treatment. Additionally, future research could focus on developing new N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-difluorobenzamides that are more effective and easier to synthesize than TH-302.
科学的研究の応用
TH-302 has been extensively studied for its potential in cancer therapy. Preclinical studies have shown that TH-302 selectively targets hypoxic regions within tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. TH-302 is activated under hypoxic conditions, releasing a cytotoxic agent that kills cancer cells. Clinical studies have shown that TH-302 has promising anti-tumor activity in a variety of cancer types, including pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer.
特性
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-9-5-6-10-11(8-20)17(23-14(10)7-9)21-16(22)15-12(18)3-2-4-13(15)19/h2-4,9H,5-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQZFCRCKCXUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)
![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4185183.png)
![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)




![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4185242.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)